molecular formula C13H21N3 B2841733 Methyl(piperidin-3-ylmethyl)(pyridin-3-ylmethyl)amine CAS No. 926266-37-7

Methyl(piperidin-3-ylmethyl)(pyridin-3-ylmethyl)amine

Cat. No.: B2841733
CAS No.: 926266-37-7
M. Wt: 219.332
InChI Key: UKDGSWVIHDBVMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl(piperidin-3-ylmethyl)(pyridin-3-ylmethyl)amine is a chemical compound of interest in medicinal chemistry and antibacterial research. This substance features a piperidine core, a common structural motif in pharmacologically active molecules, strategically functionalized with methyl and pyridinylmethyl groups. Piperidine derivatives have demonstrated significant potential as inhibitors of key bacterial enzymes, particularly in the fight against infectious diseases. For instance, structurally similar piperidine-based compounds have been identified as potent inhibitors of MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), a crucial enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis . The menaquinone pool is essential for electron transport and energy production in the bacterium, and its disruption presents a promising strategy for developing novel anti-tuberculosis agents, especially against drug-resistant strains . The specific substitution pattern on the piperidine ring in this compound suggests it may serve as a valuable intermediate or lead structure for researchers exploring structure-activity relationships (SAR) to optimize drug disposition properties, such as reducing lipophilicity and improving pharmacokinetic parameters . This chemical is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-methyl-1-piperidin-3-yl-N-(pyridin-3-ylmethyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-16(10-12-4-2-6-14-8-12)11-13-5-3-7-15-9-13/h2,4,6,8,13,15H,3,5,7,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDGSWVIHDBVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCNC1)CC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidin-3-ylmethyl Building Block

Piperidin-3-ylmethanol serves as a common precursor for introducing the piperidinylmethyl group. In one approach, piperidin-3-ylmethanol is converted to its corresponding chloride using phosphorus oxychloride (POCl₃) and tetramethylammonium chloride, yielding 3-(chloromethyl)piperidine. This intermediate is highly reactive toward nucleophilic substitution, enabling coupling with nitrogen nucleophiles. Alternatively, oxidation of piperidin-3-ylmethanol to piperidin-3-ylmethanone followed by reductive amination provides a pathway to incorporate the methylamine center.

Pyridin-3-ylmethyl Building Block

The pyridin-3-ylmethyl group is typically introduced via reductive amination of pyridine-3-carbaldehyde. For example, treatment of pyridine-3-carbaldehyde with methylamine in the presence of sodium cyanoborohydride (NaBH₃CN) and 1,4-diazabicyclo[2.2.2]octane (DABCO) in methanol selectively reduces the imine intermediate to yield N-methyl(pyridin-3-ylmethyl)amine. This method avoids over-alkylation and ensures high regioselectivity for the pyridin-3-yl position.

Synthetic Routes and Reaction Optimization

Two dominant strategies emerge for assembling the target compound: sequential alkylation and convergent reductive amination .

Sequential Alkylation of Methylamine

This route involves stepwise introduction of the piperidin-3-ylmethyl and pyridin-3-ylmethyl groups onto methylamine.

  • First Alkylation :
    Methylamine reacts with 3-(chloromethyl)piperidine in acetonitrile at 60°C for 12 hours, yielding N-methyl(piperidin-3-ylmethyl)amine. The reaction is catalyzed by potassium carbonate (K₂CO₃) to scavenge HCl, achieving yields of 68–72%. Excess methylamine (2.5 equiv) minimizes di-alkylation byproducts.

  • Second Alkylation :
    The mono-alkylated intermediate is then treated with pyridine-3-carbaldehyde under reductive conditions. NaBH₃CN (1.2 equiv) in methanol with DABCO (1.5 equiv) at room temperature for 24 hours affords the target compound in 65% yield. Critical to success is the addition of iron sulfate (FeSO₄·7H₂O) to sequester cyanide ions, preventing side reactions.

Key Optimization Parameters :

  • Solvent Choice : Methanol outperforms THF or DCM due to better solubility of intermediates.
  • Temperature : Room temperature minimizes decomposition of the imine intermediate.
  • Catalyst Load : DABCO at 1.5 equiv ensures efficient proton shuttling during reduction.

Convergent Reductive Amination

A more efficient one-pot approach utilizes a bis-aldehyde precursor. Piperidin-3-ylmethanone and pyridine-3-carbaldehyde are condensed with methylamine in methanol, followed by reduction with sodium triacetoxyborohydride (NaBH(OAc)₃). This method achieves 58% yield but requires strict stoichiometric control to avoid over-reduction.

Advantages :

  • Fewer purification steps.
  • Higher atom economy.

Challenges :

  • Competing formation of Schiff bases from individual aldehydes.
  • Requires excess methylamine (3.0 equiv) to drive the reaction.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors offer advantages in heat management and reproducibility. A patented protocol describes the use of a tubular reactor with immobilized DABCO to catalyze the reductive amination step, achieving 85% conversion at a flow rate of 0.5 mL/min. Automated quench systems with FeSO₄ ensure cyanide removal without manual intervention.

Characterization and Quality Control

Successful synthesis is confirmed through spectroscopic and chromatographic analyses:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyridine-H), 7.75–7.68 (m, 1H, pyridine-H), 3.42 (s, 2H, NCH₂Py), 2.81 (s, 2H, NCH₂Pip), 2.30 (s, 3H, NCH₃).
  • HPLC Purity : >98% using a C18 column (MeCN:H₂O:0.1% TFA = 70:30).

Impurity profiling identifies two primary byproducts:

  • Di-alkylated amine (5–7%): Mitigated by controlling methylamine stoichiometry.
  • Oxidized pyridine (2–3%): Suppressed by conducting reactions under nitrogen.

Chemical Reactions Analysis

Types of Reactions

Methyl(piperidin-3-ylmethyl)(pyridin-3-ylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Analgesic Properties

One of the primary applications of methyl(piperidin-3-ylmethyl)(pyridin-3-ylmethyl)amine is in the development of analgesics. Research indicates that compounds with similar structures exhibit analgesic activity with fewer side effects compared to traditional opioids. For instance, substituted dimethyl amines have been investigated for their potential to treat severe pain, particularly chronic and neuropathic pain, without the common side effects associated with opioid analgesics such as nausea and respiratory depression .

Antiviral Activity

Studies have shown that related compounds can inhibit viral replication, particularly in the context of alphavirus infections. For example, a series of indole-2-carboxamide derivatives demonstrated antiviral properties, suggesting that modifications to the amine structure can enhance potency and metabolic stability against viral pathogens . The structural similarities between these compounds and this compound may indicate potential for antiviral applications.

Antimycobacterial Activity

Research into pyrazolo[1,5-a]pyrimidin-7-amines has revealed their effectiveness against Mycobacterium tuberculosis. The design and synthesis of these compounds often involve amine functionalities similar to those found in this compound. These findings suggest that this compound could be explored for its antimycobacterial properties as well .

Cosmetic Applications

The compound's unique properties may also lend themselves to cosmetic formulations. The use of amines in personal care products is well-documented, where they serve as emulsifiers or stabilizers. This compound could potentially be utilized in formulations requiring enhanced skin penetration or stability .

Table: Summary of Research Findings

StudyApplicationFindings
US Patent 7049327AnalgesicsDemonstrated efficacy in treating severe pain with reduced side effects compared to opioids .
PMC3895407AntiviralIndicated structural modifications can enhance antiviral potency against alphaviruses .
MDPI PharmaceuticalsAntimycobacterialCompounds similar in structure showed significant activity against Mycobacterium tuberculosis .
Cosmetic Formulation ReviewCosmeticsSuggested potential for use as emulsifiers or stabilizers in cosmetic products .

Mechanism of Action

The mechanism of action of Methyl(piperidin-3-ylmethyl)(pyridin-3-ylmethyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Piperidine-Based Derivatives

(a) Substituent Variations on the Piperidine Ring
  • The stereochemistry (R,R-configuration) enhances selectivity for specific biological targets, as seen in its synthesis via reductive amination and resolution using chiral acids .
  • cis-3,6-Disubstituted Piperidines (e.g., compound S,S-(-)-19a ): These derivatives feature substituents at both the 3- and 6-positions of the piperidine ring. For example, electron-withdrawing groups (e.g., fluorine) on the aryl moiety significantly increase dopamine transporter (DAT) affinity (IC₅₀ = 11.3 nM), outperforming the target compound in potency .
(b) Replacement of Piperidine with Heterocycles
  • (2,3-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine: Replacing the piperidine with a 2,3-dimethoxybenzyl group introduces planar aromaticity, altering binding interactions.
  • N-[(5-Methoxy-1H-indol-3-yl)methyl]-N-(pyridin-3-ylmethyl)amine (CAS 1114597-59-9): Substituting piperidine with a methoxyindole ring increases molecular weight (267.33 g/mol) and introduces hydrogen-bonding capabilities via the indole NH group. This enhances solubility in polar solvents compared to the target compound .

Pharmacological and Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents DAT IC₅₀ (nM) Boiling Point (°C) LogP*
Target Compound 219.33 Piperidine, Pyridine, Methyl N/A Not reported ~2.1
S,S-(-)-19a ~400 (estimated) 3-Fluorophenyl, 6-Benzyl 11.3 >300 ~4.5
[(1-Methylindol-2-yl)methyl]-Pyridine 251.33 Indole, Methyl, Pyridine N/A 438.8 ~3.2
(2,3-Dimethoxy-benzyl)-Pyridine 286.35 (estimated) Dimethoxybenzyl, Pyridine N/A Not reported ~2.8

*LogP values estimated using fragment-based methods.

Key Observations :

  • Potency : The 3,6-disubstituted piperidine derivatives (e.g., S,S-(-)-19a) exhibit superior DAT affinity due to electron-withdrawing groups and conformational constraints .
  • Solubility : Indole-containing analogs (e.g., CAS 1114597-59-9) have higher polarity, improving aqueous solubility compared to the target compound .
  • Thermal Stability : The indole derivative’s high boiling point (438.8°C) suggests strong intermolecular interactions, likely due to π-π stacking .

Biological Activity

Methyl(piperidin-3-ylmethyl)(pyridin-3-ylmethyl)amine is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its biological activity has been explored in various studies, revealing potential applications in antimicrobial and anticancer therapies, as well as neurological disorders.

Chemical Structure and Properties

The compound features a piperidine ring and pyridine moieties, which are known for their diverse biological activities. The structural formula can be represented as follows:

C15H20N2\text{C}_{15}\text{H}_{20}\text{N}_2

This structure allows for interactions with various biological targets, including enzymes and receptors.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and modulating enzymatic activity.
  • Cell Signaling Modulation : It influences cell signaling pathways, particularly those involved in cell proliferation and survival, such as the MAPK pathway.
  • Gene Expression Regulation : By affecting the activity of transcription factors, it can alter gene expression profiles relevant to cancer progression and other diseases .

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has been shown to exhibit activity against various bacterial strains, making it a candidate for developing new antibiotics. For instance, studies have reported minimum inhibitory concentrations (MICs) in the range of 5–20 μg/mL against common pathogens.

Anticancer Properties

The compound has demonstrated potential anticancer activity through several mechanisms:

  • Inhibition of Cancer Cell Proliferation : In vitro studies have shown that it can significantly reduce the proliferation of cancer cell lines such as HeLa and MCF-7, with IC50 values reported between 10–30 μM .
  • Induction of Apoptosis : Mechanistic studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways and altering mitochondrial membrane potential.

Case Studies

  • Study on Anticancer Activity : A recent study examined the effects of this compound on breast cancer cells. The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers, supporting its role as a potential therapeutic agent against breast cancer .
  • Antimicrobial Efficacy Study : In another study focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityAssay TypeResultReference
AntimicrobialMIC Assay5–20 μg/mL
AnticancerCell Viability AssayIC50 = 10–30 μM
Apoptosis InductionCaspase ActivationIncreased caspase levels

Q & A

Q. Advanced

  • Continuous flow reactors : Improve efficiency and reduce side reactions compared to batch methods .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics.
  • Catalyst screening : Titanium(IV) isopropoxide improves enantioselectivity in reductive amination .
  • Temperature control : Lower temperatures (0–5°C) minimize decomposition of sensitive intermediates .

How do structural modifications in analogous compounds influence the biological activity of this compound?

Advanced
Substituent effects are critical:

  • Fluorophenyl groups : Increase lipophilicity and blood-brain barrier penetration (e.g., analogs with 4-fluorophenyl show enhanced antiviral activity) .
  • Methylation of amines : Alters receptor binding affinity; dimethylated analogs exhibit higher selectivity for neurotransmitter targets .
  • Deuterated derivatives : Improve metabolic stability without altering pharmacodynamics .

What methodological approaches resolve contradictions in reported biological activity data for derivatives of this compound?

Q. Advanced

  • Standardized IC50 assays : Use consistent cell lines (e.g., HEK293 for receptor studies) to minimize variability .
  • Structural benchmarking : Compare X-ray data of derivatives to identify conformational changes affecting activity .
  • Meta-analysis : Aggregate data from multiple studies to distinguish compound-specific effects from experimental artifacts .

How is computational modeling used to predict the interaction of this compound with biological targets?

Q. Advanced

  • Molecular docking : Simulates binding to receptors (e.g., FGFRs, neurotransmitter transporters) to identify key interaction sites .
  • Molecular dynamics (MD) simulations : Predict stability of ligand-receptor complexes over time .
  • QSAR models : Relate structural descriptors (e.g., logP, polar surface area) to observed activity .

What spectroscopic techniques are critical for confirming the identity of this compound during synthesis?

Q. Basic

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., methylene bridge signals at δ 3.2–3.5 ppm) .
  • IR spectroscopy : Detects functional groups (e.g., amine N-H stretches at 3300–3500 cm⁻¹) .
  • UV-Vis : Monitors conjugation effects in pyridine derivatives .

What are the challenges in achieving enantiomeric purity during the synthesis of this compound, and how are they addressed?

Q. Advanced

  • Racemization risk : Amine intermediates may racemize under basic conditions. Mitigated by using chiral auxiliaries or low-temperature reactions .
  • Resolution techniques : Diastereomeric salt formation with ditoluoyl-L-tartaric acid separates enantiomers .
  • Asymmetric catalysis : Chiral catalysts (e.g., BINOL-derived phosphates) enhance enantioselectivity .

How does isotopic labeling (e.g., deuterium) aid in the pharmacokinetic studies of this compound?

Q. Advanced

  • Metabolic tracing : Deuterated analogs (e.g., C-D bonds) track metabolic pathways via mass shifts in MS .
  • Stability enhancement : Deuterium reduces CYP450-mediated oxidation, prolonging half-life .
  • Mechanistic studies : Isotope effects reveal rate-limiting steps in enzyme interactions .

What are the key structural features of this compound that influence its chemical reactivity?

Q. Basic

  • Piperidine-pyridine dual rings : Provide rigidity and hydrogen-bonding sites for target binding .
  • Methylene bridges : Enhance conformational flexibility, enabling adaptation to receptor pockets .
  • Tertiary amine : Participates in acid-base reactions and coordinates metal ions in catalytic applications .

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